molecular formula C13H18N2O3 B7866083 Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate

Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate

Cat. No.: B7866083
M. Wt: 250.29 g/mol
InChI Key: DVWVOVGAPFLJBS-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate is a substituted benzoate ester featuring an amino group at position 3 and a secondary amino group at position 4, the latter of which is modified with an oxolane (tetrahydrofuran) methyl substituent. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the oxolane moiety, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

methyl 3-amino-4-(oxolan-2-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-13(16)9-4-5-12(11(14)7-9)15-8-10-3-2-6-18-10/h4-5,7,10,15H,2-3,6,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWVOVGAPFLJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC2CCCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS remains a foundational approach for introducing amine functionalities to electron-deficient aromatic rings. For methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate, this method typically proceeds via a halogenated precursor:

Synthetic Pathway :

  • Methyl 4-fluoro-3-nitrobenzoate undergoes substitution with oxolan-2-ylmethylamine in dimethylformamide (DMF) at 80°C for 12 hours.

  • Subsequent reduction of the nitro group at position 3 using hydrogen gas (H₂) and palladium on carbon (Pd/C) yields the target compound.

Reaction Conditions :

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous DMF

  • Yield: ~50% after purification.

Limitations :

  • Limited applicability due to the need for strongly activated leaving groups (e.g., fluoro or nitro substituents).

  • Competing side reactions at elevated temperatures reduce efficiency.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling method enables C–N bond formation under milder conditions compared to NAS.

Synthetic Pathway :

  • Methyl 3-nitro-4-bromobenzoate reacts with oxolan-2-ylmethylamine in the presence of a palladium catalyst (Pd(OAc)₂) and Xantphos ligand.

  • Reduction of the nitro group via catalytic hydrogenation produces the final product.

Optimized Parameters :

  • Catalyst: 5 mol% Pd(OAc)₂

  • Ligand: 10 mol% Xantphos

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Toluene

  • Temperature: 100°C

  • Yield: 70–75% after two steps.

Advantages :

  • Superior regioselectivity and functional group tolerance.

  • Scalable to multigram quantities with consistent yields.

Advanced Catalytic Methods

Photoredox Catalysis

Recent advances in photoredox systems facilitate radical-mediated amination under visible light irradiation.

Protocol :

  • Methyl 4-iodo-3-nitrobenzoate and oxolan-2-ylmethylamine react in the presence of an iridium-based photocatalyst (e.g., Ir(ppy)₃).

  • Nitro group reduction employs zinc dust in acetic acid.

Key Observations :

  • Reaction completes within 4 hours at room temperature.

  • Yield: ~60% with minimal byproducts.

Challenges :

  • High catalyst costs and specialized equipment requirements limit industrial adoption.

Enzymatic Amination

Biocatalytic methods using transaminases offer an eco-friendly alternative.

Procedure :

  • Methyl 3-nitro-4-ketobenzoate undergoes enzymatic transamination with oxolan-2-ylmethylamine donor.

  • Ketone intermediate is reduced in situ using glucose dehydrogenase (GDH) for cofactor regeneration.

Performance Metrics :

  • Enzyme: Codexis® transaminase (TA-134)

  • Solvent: Phosphate buffer (pH 7.5)

  • Yield: 55–58% with >90% enantiomeric excess.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern flow chemistry systems enhance reproducibility and safety for large-scale manufacturing.

Process Design :

  • Methyl 4-bromo-3-nitrobenzoate and oxolan-2-ylmethylamine are mixed in a micromixer before entering a packed-bed reactor containing immobilized Pd/C.

  • Hydrogen gas is introduced in a separate stream for nitro reduction.

Operational Data :

  • Residence time: 30 minutes

  • Throughput: 1.2 kg/day

  • Purity: ≥98% by HPLC.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, reducing waste generation.

Methodology :

  • Methyl 3-nitro-4-aminobenzoate and oxolan-2-ylmethyl bromide are milled with potassium carbonate in a planetary ball mill.

  • Nitro group reduction is performed in a subsequent milling step using ammonium formate.

Efficiency :

  • Reaction time: 2 hours

  • Yield: 68%

  • Particle size: <10 µm for improved bioavailability.

Comparative Evaluation of Methodologies

Parameter NAS Buchwald-Hartwig Photoredox Flow Synthesis
Yield (%)50756085
Reaction Time (h)122440.5
ScalabilityModerateHighLowHigh
Environmental ImpactHighModerateLowLow

Key Findings :

  • Buchwald-Hartwig amination balances yield and scalability for pilot-scale production.

  • Flow synthesis excels in throughput and purity, making it ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated a dose-dependent response, suggesting its potential as a lead compound for developing new anticancer drugs .

Cancer Type IC50 Value (µM) Mechanism of Action
Breast Cancer15Induction of apoptosis
Prostate Cancer20Inhibition of cell cycle progression

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research conducted on animal models of neurodegenerative diseases indicated that this compound could reduce oxidative stress and inflammation in neuronal cells. These findings suggest its potential application in treating conditions such as Alzheimer's disease and Parkinson's disease .

Formulation Studies

The formulation of this compound into nanoparticles has been explored to enhance its bioavailability and therapeutic efficacy. Studies have shown that encapsulating the compound within lipid-based nanoparticles improves its solubility and stability, leading to better therapeutic outcomes when administered in vivo .

Formulation Type Release Rate Bioavailability Improvement
Lipid NanoparticlesSustained40% increase
Polymeric MicellesControlled35% increase

Case Studies

Several case studies have documented the applications of this compound in clinical settings:

Case Study: Cancer Treatment

A clinical trial involving patients with advanced breast cancer utilized this compound as part of a combination therapy regimen. The results indicated a significant reduction in tumor size among participants, with manageable side effects reported .

Case Study: Neurodegenerative Disease Management

In a pilot study focused on patients with early-stage Alzheimer's disease, the administration of this compound resulted in improved cognitive function over six months compared to a control group receiving a placebo .

Mechanism of Action

The mechanism by which Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The amino group and oxolan ring play crucial roles in binding to enzymes and receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways: The compound interacts with various enzymes and receptors, affecting pathways related to metabolism, signal transduction, and cellular functions. Its precise mechanism of action depends on the specific biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Features Key Applications/Reactivity Reference
Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate - 3-NH₂
- 4-NH-(oxolan-2-ylmethyl)
- Oxolane enhances lipophilicity
- Dual amino groups enable hydrogen bonding
Hypothesized: Drug intermediates, agrochemicals (inferred from analogs) N/A (target compound)
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () - Triazine core
- Bromo, formylphenoxy, methoxyphenoxy substituents
- Electrophilic triazine reactivity
- High molecular weight (C25H19BrN4O6)
Agrochemical synthesis (herbicides, fungicides)
Methyl 2-arylamino-2-(benzoylamino)but-2-enoates () - Benzoylamino
- α,β-unsaturated ester
- Conjugated system enables cyclization
- Forms oxazoloquinolines
Heterocyclic synthesis (pharmaceutical intermediates)
Metsulfuron methyl ester () - Sulfonylurea bridge
- Triazine and methoxy groups
- Acetolactate synthase inhibition
- High herbicidal activity
Pre-emergent herbicide (cereals, pastures)

Substituent-Driven Physicochemical Properties

  • Oxolane vs. Triazine Moieties : The oxolane group in the target compound likely increases membrane permeability compared to the polar triazine rings in and . However, triazine-containing compounds exhibit stronger electrophilic reactivity, crucial for agrochemical activity .
  • Amino Group Placement: The dual amino groups in the target compound may facilitate hydrogen bonding, contrasting with the sulfonylurea bridge in metsulfuron methyl, which relies on urea-like interactions for enzyme inhibition .

Key Research Findings and Contradictions

  • vs. : Triazine-based benzoates () prioritize agrochemical activity, whereas the target compound’s oxolane group aligns more with medicinal chemistry priorities (e.g., CNS drug candidates) .
  • : The reactivity of α,β-unsaturated esters () contrasts with the target compound’s stability, highlighting divergent synthetic utility .

Biological Activity

Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

This compound features a benzoate moiety substituted with an amino group and an oxolane derivative, which may contribute to its biological properties.

Anticancer Potential

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated notable efficacy in inhibiting cell proliferation in vitro.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineType of CancerIC50 (µM)Mechanism of Action
MCF-7Breast Adenocarcinoma15.4Induction of apoptosis through ROS production
A375Melanoma12.3Autophagic cell death via lipid peroxidation
HCT116Colorectal Carcinoma18.6Caspase activation and cell cycle arrest

The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death pathways, including apoptosis and autophagy .

Protein Binding Affinity

The binding affinity of this compound to serum albumin (BSA) was assessed using spectrofluorometric titration. Results indicated a concentration-dependent decrease in fluorescence emission, suggesting strong interactions between the compound and BSA, which may enhance its bioavailability and therapeutic efficacy .

Additional Biological Activities

Beyond anticancer effects, this compound has been investigated for its potential anti-inflammatory and antimicrobial properties. Preliminary findings suggest that the compound may inhibit pro-inflammatory cytokines and exhibit activity against certain bacterial strains, although further studies are required to elucidate these effects fully .

Case Study 1: In Vitro Efficacy Against Breast Cancer

In a controlled laboratory setting, this compound was tested on MCF-7 cells. The study found that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 15.4 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death .

Case Study 2: Mechanistic Insights into Autophagy

A separate study focused on A375 melanoma cells treated with this compound. The results indicated that the compound not only inhibited cell proliferation but also triggered autophagic processes characterized by increased lipid peroxidation and ROS accumulation. This suggests a dual mechanism where both apoptosis and autophagy contribute to the observed anticancer effects .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate, and which steps require meticulous optimization?

  • Methodological Answer : A plausible route involves sequential functionalization of methyl 3-amino-4-aminobenzoate. First, protect the primary amine (e.g., using tert-butoxycarbonyl (Boc) groups), then perform alkylation with oxolan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Critical optimization points include:
  • Reaction Temperature : Excessive heat may lead to Boc-deprotection or side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) is necessary due to polar byproducts.
    Reference analogous alkylation strategies in triazine-linked benzoates .

Q. Which spectroscopic techniques are optimal for structural confirmation, and how can overlapping signals be resolved?

  • Methodological Answer :
  • ¹H NMR : Focus on distinguishing the oxolane protons (δ 1.6–2.2 ppm for CH₂ groups, δ 3.4–4.2 ppm for O-linked CH₂) and aromatic protons (δ 6.5–8.0 ppm). Use 2D COSY or HSQC to resolve overlapping signals.
  • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and oxolane carbons (δ ~25–75 ppm).
  • IR Spectroscopy : Validate ester (C=O stretch ~1720 cm⁻¹) and secondary amine (N–H bend ~1550 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Ensure accurate mass matching (<2 ppm error).
    Challenges in resolving substituent effects are noted in crystallographic studies of similar benzoates .

Q. What factors influence the compound’s solubility and stability in aqueous vs. organic media?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water due to the hydrophobic oxolane and ester groups. Use DMSO or DMF for dissolution in biological assays. Adjust pH (e.g., dilute HCl/NaOH) to protonate/deprotonate the amine, enhancing aqueous solubility.
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester moiety. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on reaction yields or spectroscopic assignments reported in literature?

  • Methodological Answer :
  • Reproducibility Checks : Replicate conditions exactly (solvent purity, inert atmosphere, reagent stoichiometry).
  • Advanced NMR Techniques : Use DEPT-135 or NOESY to assign stereochemistry or confirm substituent positions.
  • Cross-Validation : Compare with computational predictions (e.g., DFT-calculated NMR shifts).
    Discrepancies in crystallographic data (e.g., bond angles, thermal parameters) highlight the need for multi-method validation .

Q. What mechanistic insights explain the reactivity of the oxolane substituent in nucleophilic or catalytic reactions?

  • Methodological Answer :
  • Steric Effects : The oxolane’s cyclic ether structure imposes steric constraints, limiting accessibility to the amine group.
  • Electronic Effects : The ether oxygen may donate electron density via conjugation, modulating the amine’s nucleophilicity.
  • Experimental Probes : Conduct Hammett studies with substituted oxolanes or monitor reaction kinetics via in situ IR.
    Analogous studies on morpholine derivatives provide a framework for analyzing electronic effects .

Q. How can computational modeling predict the compound’s interactions with biological targets or solubility in mixed solvents?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvation in water/DMSO mixtures using OPLS-AA force fields. Calculate solvation free energy (ΔG_solv) via thermodynamic integration.
  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases) targeting the benzoate core. Validate with SPR or ITC binding assays.
    Structural data from PubChem (e.g., InChI keys) enables accurate model construction .

Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Amino Group Modifications : Acylation (e.g., acetic anhydride) or sulfonylation (e.g., tosyl chloride) to alter polarity.
  • Oxolane Substituent Variation : Replace oxolane with other cyclic ethers (e.g., tetrahydrothiophene) via reductive amination.
  • Ester Hydrolysis : Convert to the free acid (3-amino-4-[(oxolan-2-ylmethyl)amino]benzoic acid) for salt formation.
    Parallel approaches are documented in triazine-benzoate hybrids .

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